molecular formula C21H18F3N3O2S B12269275 N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12269275
M. Wt: 433.4 g/mol
InChI Key: RWDMSBGYWYDIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a pyrimidine-based acetamide derivative featuring:

  • Pyrimidine core: Substituted at position 4 with a phenyl group and at position 6 with a trifluoromethyl (-CF₃) group.
  • Sulfanylacetamide linkage: A thioether bridge connects the pyrimidine to the acetamide moiety.
  • N-substituent: A 2-ethoxyphenyl group attached to the acetamide nitrogen.

The ethoxy group may enhance solubility compared to non-polar analogs .

Properties

Molecular Formula

C21H18F3N3O2S

Molecular Weight

433.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H18F3N3O2S/c1-2-29-17-11-7-6-10-15(17)25-19(28)13-30-20-26-16(14-8-4-3-5-9-14)12-18(27-20)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28)

InChI Key

RWDMSBGYWYDIMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation.

    Coupling with Ethoxyphenyl and Phenyl Groups: The final step involves coupling the pyrimidine derivative with ethoxyphenyl and phenyl groups using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in industrial settings are often chosen for their cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The trifluoromethyl group at position 6 distinguishes the target compound from analogs with halogens or arylthio groups. Key comparisons include:

Compound Name Pyrimidine Substituents (Position 4/6) N-Substituent (Acetamide) Molecular Weight (g/mol) Key Properties/Activity
Target Compound Phenyl/CF₃ 2-Ethoxyphenyl ~449.46* Enhanced lipophilicity, potential metabolic stability due to -CF₃
2-{[4-(4-Chlorophenyl)-6-(naphthalen-1-yl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2g) 4-Cl-C₆H₄/Naphthyl m-Tolyl ~529.05 Lower yield (20%), higher steric bulk from naphthyl group
N-(Diphenylmethyl)-2-{[4-(thiophen-2-yl)-6-CF₃-pyrimidin-2-yl]sulfanyl}acetamide Thiophen-2-yl/CF₃ Diphenylmethyl ~485.54 Increased aromaticity from thiophene; diphenylmethyl may enhance CNS penetration
2-{[4-Phenyl-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2i) Phenyl/Ph-S m-Tolyl ~507.63 Phenylthio group introduces sulfur-based reactivity

*Calculated based on molecular formula (C₂₃H₂₀F₃N₃O₂S).

Key Observations :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects compared to chloro or naphthyl groups .
  • Ethoxyphenyl vs. Tolyl : The ethoxy group in the target compound likely improves aqueous solubility compared to the methyl group in m-tolyl derivatives .

Impact of N-Substituent Modifications

The acetamide’s N-substituent influences solubility and target binding:

Compound Name N-Substituent Key Features
Target Compound 2-Ethoxyphenyl Ethoxy group provides moderate polarity; ortho-substitution may sterically hinder interactions
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl-4-F-C₆H₃ Halogenated aryl group increases electronegativity; naphthyl adds hydrophobicity
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-CF₃-pyridinyl]sulfanyl}acetamide 2-Cyanophenyl Cyano group introduces strong electron-withdrawing effects; thienyl enhances π-stacking

Key Observations :

  • Ethoxy vs.
  • Ortho-Substitution : The 2-ethoxyphenyl group in the target compound may impose steric constraints compared to para-substituted analogs .

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological applications. This article delves into its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring with a trifluoromethyl group and an ethoxyphenyl acetamide moiety. Below is a summary of its chemical properties:

Property Details
Molecular Formula C23H22F3N3O4S
Molecular Weight 493.5 g/mol
IUPAC Name 2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
InChI Key DIWHRQXRDJJQIR-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with the trifluoromethyl group have been shown to enhance the antibacterial properties against various pathogens, including Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound may also exhibit anticancer properties by inhibiting specific enzymes or receptors involved in cancer progression. Research has shown that related compounds can induce apoptosis in cancer cells, suggesting that this compound could potentially have similar effects .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or bacterial survival.
  • Receptor Modulation : It can bind to specific receptors, altering cellular signaling pathways.
  • Bioavailability and Stability : The structural components, particularly the trifluoromethyl group, enhance binding affinity and stability in biological systems.

Case Studies and Research Findings

  • Antimicrobial Screening : A screening assay for compounds similar to this compound showed promising results against Staphylococcus aureus and E. coli, with MIC values indicating effective inhibition at concentrations below 20 µM .
  • Cytotoxicity Assessment : In vitro studies on HepG2 cells demonstrated that certain derivatives had low cytotoxicity (IC20 > 40 µM), suggesting a favorable safety profile for potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the phenyl groups significantly impacted biological activity, highlighting the importance of structural optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.